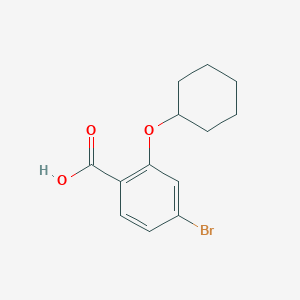
N-BOC-L-Lysinol
Descripción general
Descripción
N-BOC-L-Lysinol is a chemical compound with the CAS number 85535-54-2 . Its IUPAC name is tert-butyl (1S)-5-amino-1-(hydroxymethyl)pentylcarbamate . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of this compound is C11H24N2O3 . The InChI code is 1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.32 . It is a colorless to yellow liquid .Aplicaciones Científicas De Investigación
Synthesis of Site-Specifically Lysine Monomethylated Peptide
N-BOC-L-Lysinol has been utilized in the synthesis of site-specifically lysine monomethylated peptides. A method described involves consecutive reductive benzylation and methylation in a one-pot reaction, followed by debenzylation through catalytic hydrogenolysis and BOC protection in another one-pot reaction. This process allows for the incorporation of monomethylated lysine into peptides via solid-phase peptide synthesis, demonstrating this compound's utility in creating modified peptides with potential applications in research and drug development (Huang et al., 2007).
Biodegradable Polymers and Bioconjugates
Studies have shown the application of this compound in developing biodegradable polymers and bioconjugates for biomedical applications. For instance, the modification of boron-doped diamond electrodes with poly-L-lysine for the amperometric detection of nucleic acid bases demonstrates the material's potential in biosensing technologies. This research indicates that structurally-organized molecules, such as poly-L-lysine, can enhance the molecular recognition capabilities of biosensors, pointing to this compound's role in advancing biosensor design and function (Niedziałkowski et al., 2015).
Gene Delivery and Therapeutics
Lysine-functionalized nanodiamonds have been developed for gene carriers, showcasing the ability of this compound derivatives to stabilize colloidal dispersions for in vitro cellular uptake studies and siRNA delivery applications. This research highlights the potential of this compound in facilitating effective interactions with biological systems for RNAi therapeutics, demonstrating its significance in the development of gene therapy technologies (Alwani et al., 2016).
Genetic Code Expansion
This compound has been explored in the context of genetic code expansion, where its derivatives enable stringent regulation of genome editing by CRISPR-Cas9 through conditional activation. This approach allows for controlled expression of active Cas9 in mammalian cells only after exposure to specific lysine derivatives, offering a novel method for regulating gene editing with implications for therapeutic applications and environmental gene drives (Suzuki et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-BOC-L-Lysinol is a derivative of the amino acid lysine The primary targets of this compound are likely to be proteins or enzymes that interact with lysine residues
Mode of Action
The this compound compound is a Boc-protected form of lysine . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines, like lysine, under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions to occur at other sites in a molecule without affecting the amine group. The Boc group can be removed later under acidic conditions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and specific conditions within the cell. The Boc group is stable towards most nucleophiles and bases , suggesting that this compound could be stable under a variety of conditions.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNSIWLDDOZIQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



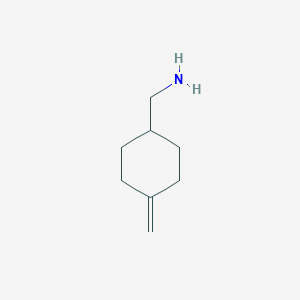

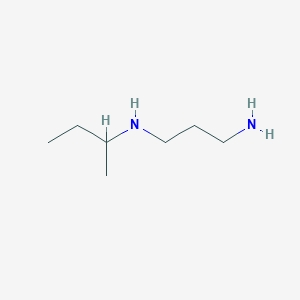
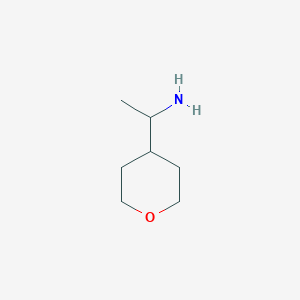
![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)
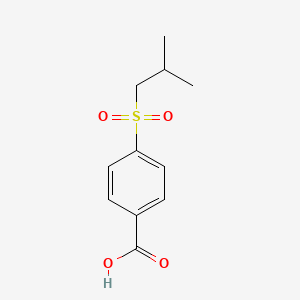
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B3158055.png)
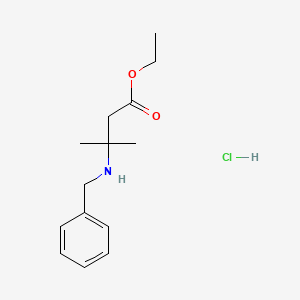
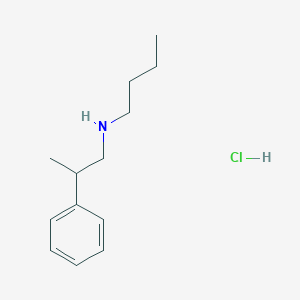
![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)
